molecular formula C10H17NO2 B13808831 1,2,3,6-Tetrahydro-1-methyl-4-(2-methyl-1,3-dioxolan-2-yl)pyridine CAS No. 60553-32-4

1,2,3,6-Tetrahydro-1-methyl-4-(2-methyl-1,3-dioxolan-2-yl)pyridine

Cat. No.: B13808831
CAS No.: 60553-32-4
M. Wt: 183.25 g/mol
InChI Key: DXFHTTURPLMPOT-UHFFFAOYSA-N
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Description

1,2,3,6-Tetrahydro-1-methyl-4-(2-methyl-1,3-dioxolan-2-yl)pyridine is a heterocyclic compound that belongs to the class of tetrahydropyridines This compound is characterized by a pyridine ring that is partially saturated and substituted with a methyl group and a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,6-Tetrahydro-1-methyl-4-(2-methyl-1,3-dioxolan-2-yl)pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-4-piperidone with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring . The reaction conditions often require refluxing the mixture to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .

Chemical Reactions Analysis

Types of Reactions

1,2,3,6-Tetrahydro-1-methyl-4-(2-methyl-1,3-dioxolan-2-yl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridinium salts, while reduction can produce fully saturated tetrahydropyridine derivatives .

Scientific Research Applications

1,2,3,6-Tetrahydro-1-methyl-4-(2-methyl-1,3-dioxolan-2-yl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2,3,6-Tetrahydro-1-methyl-4-(2-methyl-1,3-dioxolan-2-yl)pyridine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes by mimicking the natural substrate, thereby blocking the enzyme’s active site .

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): Known for its neurotoxic effects and use in Parkinson’s disease research.

    1,2,3,6-Tetrahydro-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Used in organic synthesis as a boronic acid derivative.

Uniqueness

1,2,3,6-Tetrahydro-1-methyl-4-(2-methyl-1,3-dioxolan-2-yl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dioxolane ring enhances its stability and reactivity, making it a valuable intermediate in various synthetic pathways .

Properties

CAS No.

60553-32-4

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

1-methyl-4-(2-methyl-1,3-dioxolan-2-yl)-3,6-dihydro-2H-pyridine

InChI

InChI=1S/C10H17NO2/c1-10(12-7-8-13-10)9-3-5-11(2)6-4-9/h3H,4-8H2,1-2H3

InChI Key

DXFHTTURPLMPOT-UHFFFAOYSA-N

Canonical SMILES

CC1(OCCO1)C2=CCN(CC2)C

Origin of Product

United States

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